methyl (2R)-4-methyl-2-[(3R)-2-oxo-3-(4-phenylmethoxyphenyl)pyrrolidin-1-yl]pentanoate
Description
Methyl (2R)-4-methyl-2-[(3R)-2-oxo-3-(4-phenylmethoxyphenyl)pyrrolidin-1-yl]pentanoate is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and a phenylmethoxyphenyl group
Properties
Molecular Formula |
C24H29NO4 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
methyl (2R)-4-methyl-2-[(3R)-2-oxo-3-(4-phenylmethoxyphenyl)pyrrolidin-1-yl]pentanoate |
InChI |
InChI=1S/C24H29NO4/c1-17(2)15-22(24(27)28-3)25-14-13-21(23(25)26)19-9-11-20(12-10-19)29-16-18-7-5-4-6-8-18/h4-12,17,21-22H,13-16H2,1-3H3/t21-,22-/m1/s1 |
InChI Key |
UOLCAUYQEMHCMP-FGZHOGPDSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)OC)N1CC[C@@H](C1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)CC(C(=O)OC)N1CCC(C1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-4-methyl-2-[(3R)-2-oxo-3-(4-phenylmethoxyphenyl)pyrrolidin-1-yl]pentanoate typically involves multiple steps, including the formation of the pyrrolidine ring and the attachment of the phenylmethoxyphenyl group. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Phenylmethoxyphenyl Group: This step may involve nucleophilic substitution reactions where the phenylmethoxyphenyl group is introduced to the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-4-methyl-2-[(3R)-2-oxo-3-(4-phenylmethoxyphenyl)pyrrolidin-1-yl]pentanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halides (e.g., HCl, HBr) can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Methyl (2R)-4-methyl-2-[(3R)-2-oxo-3-(4-phenylmethoxyphenyl)pyrrolidin-1-yl]pentanoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: It could be investigated for its potential therapeutic effects or as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of methyl (2R)-4-methyl-2-[(3R)-2-oxo-3-(4-phenylmethoxyphenyl)pyrrolidin-1-yl]pentanoate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R)-2-((2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyacetate
- Methyl (2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-{[({(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[({[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]carbamoyl}oxy)methyl]tetrahydro-2H-pyran-2-yl}carbamoyl)oxy]methyl}tetrahydro-2H-pyran-2-carboxylate
Uniqueness
Methyl (2R)-4-methyl-2-[(3R)-2-oxo-3-(4-phenylmethoxyphenyl)pyrrolidin-1-yl]pentanoate is unique due to its specific structural features, such as the combination of a pyrrolidine ring and a phenylmethoxyphenyl group. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
